REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[CH:8]=[O:9].[CH2:10](O)[CH2:11][OH:12]>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[CH:8]1[O:12][CH2:11][CH2:10][O:9]1
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC(=C1)Br)C=O
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Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
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C(CO)O
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
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at reflux temperature for 1.5 h
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
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water was removed by a Dean-Stark trap
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
|
ADDITION
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Details
|
poured into a saturared aqueous solution of sodium bicarbonate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification of this crude material by column chromatography (silica, 6% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC(=C1)Br)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.33 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |